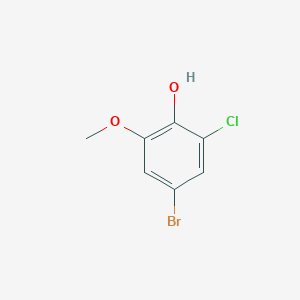

4-Bromo-2-chloro-6-methoxyphenol

Description

Contextual Significance of Halogenated Phenols in Advanced Organic Chemistry

Halogenated phenols are a cornerstone in synthetic organic chemistry due to their versatile reactivity. The presence of halogen atoms on the phenolic ring influences the acidity of the hydroxyl group and provides reactive sites for further functionalization through various coupling reactions. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The interplay of different halogens, such as bromine and chlorine, on the same aromatic nucleus can lead to regioselective reactions, offering precise control in the construction of complex molecular architectures. Substituted phenols, in general, are vital starting materials for creating more complex molecules like benzopyran derivatives wisdomlib.org.

Historical Perspectives on the Investigation of Substituted Phenolic Systems

The study of phenols dates back to the 19th century, with the isolation of phenol (B47542) from coal tar in 1834 by Friedlieb Ferdinand Runge wikipedia.orgguidechem.comatamankimya.comencyclopedia.com. Initially named "carbolic acid," its antiseptic properties were famously utilized by Joseph Lister in the 1860s, revolutionizing surgery guidechem.comnih.gov. The development of synthetic methods to produce phenol and its derivatives in the early 20th century, such as the sulfonation of benzene (B151609) followed by base-mediated desulfonation, paved the way for the industrial production of these compounds guidechem.com. The demand for substituted phenols grew with the discovery of Bakelite, the first synthetic plastic, which is produced from phenol and formaldehyde (B43269) encyclopedia.com. Over the decades, the investigation into substituted phenolic systems has evolved, with a focus on controlling the substitution patterns to achieve desired chemical and physical properties.

Fundamental Chemical Structures and Nomenclature Conventions for 4-Bromo-2-chloro-6-methoxyphenol

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" specifies a phenol ring as the parent structure. The carbon atom bearing the hydroxyl (-OH) group is designated as position 1. The substituents are then numbered to give them the lowest possible locants. In this case, the substituents are a bromine atom at position 4, a chlorine atom at position 2, and a methoxy (B1213986) group (-OCH3) at position 6. The substituents are listed in alphabetical order.

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-6-methoxyphenol

| Property | Value |

| CAS Number | 1430807-43-4 bldpharm.comsigmaaldrich.comnavimro.comguidechem.com |

| Molecular Formula | C₇H₆BrClO₂ bldpharm.com |

| Molecular Weight | 237.48 g/mol bldpharm.comsigmaaldrich.com |

It is important to note that while these two compounds are isomers, their physical and chemical properties may differ due to the different substitution patterns on the aromatic ring.

Synthetic Methodologies for this compound and Related Phenols

The synthesis of polysubstituted phenols, such as this compound, requires careful consideration of regioselectivity and the sequence of reactions. Various synthetic strategies have been developed to introduce halogen and methoxy substituents onto a phenolic backbone with a high degree of control. These methodologies range from direct electrophilic halogenation of phenol precursors to more complex multi-step pathways involving catalytic and base-mediated reactions.

Properties

IUPAC Name |

4-bromo-2-chloro-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIAXERRSOIINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 6 Methoxyphenol

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopies)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the functional groups and skeletal structure of a molecule. The vibrational modes are sensitive to the mass of the atoms and the strength of the chemical bonds, making these methods ideal for identifying the various components of 4-Bromo-2-chloro-6-methoxyphenol.

Interpretation of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its distinct functional groups. The positions of these bands can be predicted by examining the spectra of simpler, related molecules such as phenol (B47542), anisole, and halogenated benzenes.

O-H Vibrations: The hydroxyl (-OH) group is one of the most conspicuous features in the vibrational spectrum. A broad absorption band due to O-H stretching is anticipated in the infrared spectrum, typically in the range of 3200-3550 cm⁻¹ docbrown.info. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules docbrown.info. In dilute solutions, a sharper, less intense "free" O-H stretching band may appear around 3600 cm⁻¹ libretexts.org. The O-H bending vibration is expected to produce absorptions in the fingerprint region, typically around 1310-1410 cm⁻¹ docbrown.info.

C-H Vibrations: The molecule contains aromatic C-H bonds on the benzene (B151609) ring and C-H bonds within the methoxy (B1213986) group. Aromatic C-H stretching vibrations typically give rise to multiple weak to medium bands in the 3000-3100 cm⁻¹ region libretexts.org. The C-H bonds of the methoxy (-OCH₃) group are expected to show characteristic stretching absorptions in the 2850-3000 cm⁻¹ range libretexts.org. Aromatic C-H out-of-plane ("oop") bending vibrations are also anticipated in the 675-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring libretexts.org.

C-O Vibrations: Two distinct C-O stretching vibrations are expected. The C-O stretch of the phenolic hydroxyl group typically appears as a strong band between 1140 and 1230 cm⁻¹ docbrown.info. The aryl-alkyl ether linkage of the methoxy group (Ar-O-CH₃) will also produce a strong, characteristic C-O stretching band, usually found in the 1200-1275 cm⁻¹ region for the Ar-O stretch and near 1000-1075 cm⁻¹ for the O-CH₃ stretch.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a set of two to four bands of variable intensity in the 1440-1600 cm⁻¹ region docbrown.info.

C-X (Halogen) Vibrations: The vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are expected at lower frequencies due to the heavier mass of the halogen atoms. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, generally between 500 and 600 cm⁻¹. These bands are often found in the complex fingerprint region of the spectrum.

An interactive table summarizing the expected vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Hydroxyl (-OH) | O-H Bend | 1310 - 1410 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1440 - 1600 | Medium to Weak (multiple bands) |

| Phenolic C-O | C-O Stretch | 1140 - 1230 | Strong |

| Methoxy C-O | Ar-O Stretch | 1200 - 1275 | Strong |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Bond | C-Br Stretch | 500 - 600 | Medium to Strong |

Correlation of Spectral Data with Molecular Conformations

The precise frequencies of the vibrational modes, particularly the O-H stretch, can be correlated with the molecule's conformation. The orientation of the methoxy group relative to the hydroxyl group can influence the potential for intramolecular hydrogen bonding. If the methoxy group is oriented such that its oxygen atom is in proximity to the hydroxyl proton, a weak intramolecular hydrogen bond could form. This would typically cause the O-H stretching frequency to shift to a lower wavenumber and the band to become sharper compared to its intermolecularly hydrogen-bonded counterpart.

Furthermore, the rotational position (conformation) of the methoxy group relative to the aromatic ring can slightly alter the frequencies of the C-O and C-C stretching modes. However, without experimental data, these correlations remain theoretical. Advanced computational methods are often employed to calculate the vibrational frequencies for different stable conformers to aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, spin-spin coupling, and through-space interactions, a complete structural assignment of this compound can be achieved.

Chemical Shift Assignments and Spin-Spin Coupling Analysis

Based on the substitution pattern of this compound, a distinct set of signals is expected in both the ¹H and ¹³C NMR spectra. The chemical shifts can be predicted by considering the electronic effects (inductive and resonance) of the hydroxyl, methoxy, chloro, and bromo substituents.

¹H NMR Spectroscopy:

Aromatic Protons: The benzene ring has two remaining protons. Due to the surrounding substituents, they are in different chemical environments and should appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm) libretexts.org. These two protons are meta to each other, so they are expected to show a small spin-spin coupling, appearing as two doublets with a coupling constant (J-value) typically in the range of 2-3 Hz.

Hydroxyl Proton (-OH): The phenolic proton is expected to appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, but typically falls within the 4-7 ppm range libretexts.org.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the 3.7-4.0 ppm region.

¹³C NMR Spectroscopy:

Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent and should give rise to six distinct signals in the aromatic region (110-160 ppm). The carbons directly attached to electronegative atoms will be the most deshielded (shifted downfield). The carbon attached to the hydroxyl group (C-OH) is expected around 155 ppm libretexts.org. The carbon bearing the methoxy group (C-OCH₃) will also be significantly downfield. The carbons attached to the halogens (C-Cl and C-Br) will also have their chemical shifts influenced by the electronegativity and anisotropy of the halogens.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

The predicted NMR data are summarized in the interactive tables below.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~6.8 - 7.5 | Doublet | ~2-3 |

| Ar-H | ~6.8 - 7.5 | Doublet | ~2-3 |

| -OH | ~4.0 - 7.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~150 - 158 |

| C-OCH₃ | ~145 - 155 |

| C-Cl | ~120 - 130 |

| C-Br | ~110 - 120 |

| C-H | ~115 - 125 |

| C-H | ~115 - 125 |

Elucidation of Molecular Connectivity and Stereochemistry

Advanced 2D NMR techniques would be instrumental in confirming the structural assignments predicted above.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their meta relationship through the small J-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the methoxy protons (-OCH₃) would show a correlation to the carbon atom at position 6 (C-OCH₃). The aromatic protons would show correlations to neighboring carbons, allowing for the unambiguous assignment of all carbons in the aromatic ring.

Stereochemistry is not a factor for this achiral molecule in terms of enantiomers or diastereomers. However, the relative arrangement of substituents is confirmed through these connectivity experiments.

Solution-State Conformation and Dynamic Processes

NMR spectroscopy can also provide information about the preferred conformation in solution. The chemical shift of the hydroxyl proton can be sensitive to intramolecular hydrogen bonding. A downfield shift and reduced exchange broadening upon dilution could suggest the presence of an intramolecular hydrogen bond with the oxygen of the adjacent methoxy group.

Dynamic processes such as the rotation of the hydroxyl and methoxy groups can be studied using variable-temperature NMR experiments. If the rotation around the C-O bonds is slow on the NMR timescale (which is unlikely at room temperature for these groups), distinct signals for different rotamers might be observed. More commonly, these rotations are fast, resulting in time-averaged signals, which is the expected scenario for this compound under standard conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound are primarily determined by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore.

The chromophore in this compound is the phenyl ring. The substituents—hydroxyl (-OH), methoxy (-OCH₃), bromine (-Br), and chlorine (-Cl)—all act as auxochromes, which modify the absorption characteristics of the chromophore. The hydroxyl and methoxy groups are activating, electron-donating groups that typically cause a bathochromic shift (a shift to longer wavelengths) of the benzene ring's π → π* transitions. Halogens like bromine and chlorine also possess lone pairs that can participate in resonance, generally leading to bathochromic shifts as well.

The UV-Vis spectrum of phenol in methanol (B129727) shows an absorption maximum (λ_max) around 272 nm. researchgate.net For a related compound, 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm. sielc.com Given the presence of multiple auxochromes, the absorption maxima for this compound are expected to be shifted to longer wavelengths compared to unsubstituted phenol. The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems.

Fluorescence emission would be expected from the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The efficiency and specific wavelength of fluorescence would be influenced by factors such as solvent polarity, pH, and the presence of the heavy atoms (bromine and chlorine), which can promote intersystem crossing and potentially quench fluorescence.

Table 1: Expected Influence of Substituents on Electronic Transitions

| Substituent | Type | Expected Effect on λ_max | Relevant Electronic Transition |

| Hydroxyl (-OH) | Activating Auxochrome | Bathochromic Shift (Red Shift) | π → π |

| Methoxy (-OCH₃) | Activating Auxochrome | Bathochromic Shift (Red Shift) | π → π |

| Chlorine (-Cl) | Deactivating Auxochrome (Inductive), Resonance Donor | Bathochromic Shift (Red Shift) | π → π |

| Bromine (-Br) | Deactivating Auxochrome (Inductive), Resonance Donor | Bathochromic Shift (Red Shift) | π → π |

Solvatochromism describes the shift in the position of absorption or emission bands of a substance in response to a change in the polarity of the solvent. As a polar molecule containing a hydroxyl group, this compound is expected to exhibit solvatochromism. researchgate.netresearchgate.net

The interactions between the phenol and solvent molecules, particularly hydrogen bonding, will influence the energy levels of the ground and excited states.

In nonpolar solvents, the molecule experiences minimal specific interactions, and its spectrum would serve as a baseline.

In polar aprotic solvents (like DMSO), dipole-dipole interactions will stabilize both the ground and excited states, but often the more polar excited state is stabilized to a greater extent, leading to a red shift in absorption.

In polar protic solvents (like methanol or water), the hydroxyl group can act as both a hydrogen bond donor and acceptor. These strong, specific interactions can lead to significant shifts in the electronic transition energies. researchgate.net Stabilization of the ground state via hydrogen bonding can lead to a hypsochromic (blue) shift, while stabilization of the excited state can cause a bathochromic (red) shift. The net effect depends on the relative strength of these interactions in each state.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

As of now, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on theoretical considerations and data from analogous structures.

Without experimental data, the crystal system and space group cannot be definitively determined. Small, substituted aromatic molecules frequently crystallize in common systems such as monoclinic or orthorhombic. For comparison, a structurally related compound, 2-bromo-4-chloro-6-[(4-chlorophenylimino) methyl]phenol, was reported to crystallize in the triclinic system, while a similar derivative, 2-bromo-4-chloro-6-[(4-chlorophenylimino) methyl]phenol, crystallizes in the monoclinic system. researchgate.netresearchgate.net

The precise bond lengths and angles for this compound are unknown. However, they can be estimated based on standard values for substituted aromatic compounds. The benzene ring is expected to be nearly planar, with C-C bond lengths intermediate between single and double bonds (approximately 1.39 Å). The bond angles within the ring will be close to 120°, with minor deviations due to steric and electronic effects of the substituents. Torsion angles involving the substituents, particularly the hydroxyl and methoxy groups, will be dictated by the intramolecular hydrogen bonding network.

Table 2: Typical Bond Lengths for Relevant Bonds

| Bond | Typical Length (Å) |

| C-C (aromatic) | ~1.39 |

| C-O (phenol) | ~1.36 |

| C-O (methoxy) | ~1.37 (aromatic-O), ~1.42 (O-CH₃) |

| O-H (hydroxyl) | ~0.96 |

| C-Cl (aromatic) | ~1.74 |

| C-Br (aromatic) | ~1.90 |

The structure of this compound is well-suited for the formation of an intramolecular hydrogen bond. The hydroxyl group at position C1 is flanked by a chlorine atom at C2 and a methoxy group at C6. This arrangement allows for the formation of a hydrogen bond between the hydrogen of the hydroxyl group (the donor) and an adjacent electronegative atom (the acceptor).

Two primary possibilities for intramolecular hydrogen bonding exist:

O-H···O: A hydrogen bond between the hydroxyl hydrogen and the oxygen atom of the ortho-methoxy group. This would form a stable, planar, six-membered ring. This type of interaction is well-documented and known to be stabilizing in related molecules like 2-methoxyphenol (guaiacol). researchgate.netstackexchange.com

O-H···Cl: A weaker hydrogen bond could potentially form between the hydroxyl hydrogen and the ortho-chlorine atom, creating a five-membered ring. rsc.orgvedantu.com

The O-H···O hydrogen bond is generally significantly stronger and more geometrically favorable than the O-H···Cl hydrogen bond. acs.org Therefore, it is highly probable that the dominant conformation of this compound in the solid state and in non-polar solvents is stabilized by a strong intramolecular hydrogen bond between the hydroxyl and methoxy groups. This interaction would constrain the torsion angles of both groups, holding them coplanar with the benzene ring.

Table 3: Potential Intramolecular Hydrogen Bonds

| Donor | Acceptor | Quasi-Ring Size | Expected Strength |

| O-H | O (methoxy) | 6-membered | Strong, Dominant |

| O-H | Cl (chloro) | 5-membered | Weak |

Exploration of Intermolecular Interactions and Crystal Packing (e.g., C-H...O, π-π interactions, C-H...π, halogen bonding)

The supramolecular architecture of this compound in the solid state is dictated by a sophisticated interplay of non-covalent interactions. While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, a detailed analysis of its structural motifs and functional groups allows for a robust prediction of its crystal packing, drawing upon established principles of crystal engineering and data from closely related halogenated phenols and methoxyphenols. The packing is expected to be dominated by a combination of strong hydrogen bonds, directional halogen bonds, and weaker dispersive forces such as π-π and C-H...π interactions.

Halogen Bonding: The presence of both bromine and chlorine atoms on the aromatic ring introduces the significant possibility of halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal lattice of substituted halophenols, halogen atoms can interact with other halogens or with heteroatoms like oxygen.

Studies on analogous compounds, such as 4-Bromo-3-chlorophenol, reveal the presence of both Type I and Type II halogen-halogen contacts. researchgate.net It is therefore highly probable that the crystal structure of this compound would feature similar interactions:

Br···Br/Cl···Cl Interactions: These can be categorized based on the C-X···X angles (where X is Br or Cl). Type I interactions are driven by van der Waals forces and have similar angles (θ1 ≈ θ2), while Type II interactions are electrostatic in nature, involving the positive σ-hole of one halogen interacting with the negative equatorial belt of another (θ1 ≈ 180°, θ2 ≈ 90°).

Hydrogen Bonding and C-H...O Interactions: The primary organizing force in the crystal packing of phenols is typically O-H···O hydrogen bonding. nih.gov

O-H···O Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form robust intermolecular hydrogen bonds with the oxygen atom of either the hydroxyl or the methoxy group of a neighboring molecule. This interaction would likely lead to the formation of supramolecular synthons such as infinite chains or cyclic oligomers.

C-H···O Interactions: Weaker C-H···O hydrogen bonds further stabilize the three-dimensional network. The aromatic C-H bonds and the sp³-hybridized C-H bonds of the methoxy group can act as weak donors to the electron-rich oxygen atoms on adjacent molecules. Crystal structures of similar compounds, like derivatives of 4-bromo-2-chlorophenol (B165030), confirm the formation of such contacts, often creating cyclic motifs that reinforce the packing arrangement. nih.gov

π-π and C-H...π Stacking Interactions: The planar, electron-rich aromatic ring of this compound facilitates attractive π-π stacking interactions, which are crucial for efficient space-filling in the crystal. libretexts.org

π-π Interactions: Due to the substitution on the ring, a perfectly eclipsed (sandwich) conformation is electrostatically unfavorable. Instead, a parallel-displaced or offset stacking arrangement is anticipated, where the centroid of one ring is shifted relative to the other. This configuration maximizes attractive dispersion forces while minimizing electrostatic repulsion. mdpi.comnih.gov

C-H...π Interactions: In this type of interaction, a C-H bond from one molecule points towards the face of the π-system of a neighboring molecule. The electron-rich π-cloud acts as a weak acceptor for the partial positive charge on the hydrogen atom, contributing to the cohesion of the crystal structure.

The culmination of these varied intermolecular forces—strong, directional hydrogen and halogen bonds complemented by weaker, more diffuse C-H...O, π-π, and C-H...π interactions—results in a highly organized, thermodynamically stable three-dimensional crystalline lattice.

Interactive Data Tables

Table 1: Predicted Intermolecular Interactions in this compound This table presents expected interaction types and their typical geometric parameters based on data from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Angular Dependence | Strength |

| Hydrogen Bond | O-H | O (hydroxyl/methoxy) | 1.8 - 2.2 (H···O) | Highly Directional | Strong |

| Halogen Bond | C-Br / C-Cl | O / Br / Cl | < 3.37 (Br···O) / < 3.27 (Cl···O) | Highly Directional | Moderate |

| C-H···O Interaction | C-H (Aryl/Methyl) | O (hydroxyl/methoxy) | 2.2 - 2.8 (H···O) | Directional | Weak |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 (Interplanar) | Parallel-Displaced | Weak |

| C-H···π Interaction | C-H (Aryl/Methyl) | Aromatic Ring (π-face) | ~2.5 - 2.9 (H···π centroid) | Directional | Weak |

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Chloro 6 Methoxyphenol

Quantum Chemical Calculations (Density Functional Theory (DFT) Applications)

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic structure and properties of molecules. For substituted phenols, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to provide insights into their geometry, spectroscopic characteristics, and reactivity. jcsp.org.pkijrte.org

The first step in a computational study is the geometry optimization of the molecule, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For 4-bromo-2-chloro-6-methoxyphenol, this process would involve determining the precise bond lengths, bond angles, and dihedral angles.

Based on studies of similar compounds, key structural features can be predicted. For instance, in related bromophenyl structures, the C-Br bond length is approximately 1.887 Å. The C-O bond of the methoxy (B1213986) group is typically around 1.363 Å, which is shorter than a standard C-O single bond due to resonance effects. The planarity of the benzene (B151609) ring is expected, though slight distortions may occur due to the steric hindrance and electronic effects of the bulky bromo and chloro substituents.

The energetic profile, including the total energy and standard thermodynamic functions like heat capacity, entropy, and enthalpy, can be calculated to determine the molecule's stability. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value | Source for Analogy |

|---|---|---|

| C-Br Bond Length | ~1.89 Å | |

| C-Cl Bond Length | ~1.74 Å | General DFT data |

| C-O (methoxy) Bond Length | ~1.36 Å |

This table is generated based on data from structurally similar compounds and general DFT computational results.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies (FTIR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For a related compound, 3-chloro-5-methoxyphenol, the C-Cl stretching vibration was assigned to a band around 830 cm⁻¹ in the IR spectrum. ijrte.org The phenolic O-H stretch is expected as a broad peak around 3400 cm⁻¹, while the methoxy group's C-H stretches would appear around 2850-2950 cm⁻¹.

NMR Chemical Shifts: ¹H and ¹³C NMR spectra are crucial for structural elucidation. For a similar compound, 4-(aminomethyl)-2-bromo-6-methoxyphenol, the methoxy protons (–OCH₃) show a singlet at approximately 3.89 ppm. The aromatic protons of this compound are expected to appear in the range of 6.5–7.5 ppm. In ¹³C NMR, the carbon attached to bromine (C-Br) in a related molecule is found at around 114.7 ppm, and the methoxy carbon (C-OCH₃) at about 56.1 ppm.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which are observed in UV-Vis spectroscopy. Halogenated phenols typically exhibit π→π* transitions in the 250–300 nm range and n→π* transitions at longer wavelengths.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Range | Source for Analogy |

|---|---|---|---|

| FTIR (cm⁻¹) | O-H Stretch | ~3400 (broad) | |

| FTIR (cm⁻¹) | C-Cl Stretch | ~830-850 | ijrte.org |

| ¹H NMR (ppm) | –OCH₃ | ~3.9 | |

| ¹H NMR (ppm) | Aromatic H | 6.5 - 7.5 | |

| ¹³C NMR (ppm) | C-Br | ~115 | |

| ¹³C NMR (ppm) | C-Cl | ~130 | General DFT data |

| ¹³C NMR (ppm) | C-OCH₃ | ~56 |

This table is a compilation of predicted values based on data from analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring. The presence of electron-withdrawing halogens (bromine and chlorine) is expected to lower both the HOMO and LUMO energy levels and potentially affect the HOMO-LUMO gap, influencing the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the most negative potential is expected to be localized around the oxygen atom of the hydroxyl group, making it a primary site for protonation. The halogen atoms, despite their electronegativity, can exhibit regions of positive potential (a phenomenon known as a "sigma-hole"), which can lead to halogen bonding. nih.gov

Exploration of Tautomerism and Isomerism in Phenolic Systems

Phenols can theoretically exist in equilibrium with their keto tautomers. This phenomenon, known as enol-keto tautomerism, involves the migration of a proton from the hydroxyl group to a carbon atom on the aromatic ring, with a corresponding shift in the double bonds to form a cyclohexadienone. wikipedia.org

For most simple phenols, the enol form is overwhelmingly more stable due to the preservation of the aromaticity of the benzene ring. chemistrysteps.com The disruption of this aromatic stabilization in the keto form represents a significant energy penalty.

In the case of this compound, the enol form is expected to be significantly more stable than any of its possible keto tautomers. Computational studies on other phenolic systems have consistently shown a large energy difference favoring the enol form. frontiersin.org While certain substituents can influence the tautomeric equilibrium, the fundamental energetic cost of breaking aromaticity remains the dominant factor. masterorganicchemistry.com The equilibrium would lie heavily towards the phenolic (enol) structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-5-methoxyphenol |

| 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol |

| 4-(Aminomethyl)-2-bromo-6-methoxyphenol |

| 4-bromo-3-chlorophenol |

| 3-bromo-4-chlorophenol |

| 3,4-Dichlorophenol |

| Guaiacol (2-methoxyphenol) |

Energy Barrier Calculations for Prototropic Tautomerism and Conformational Isomerism

Prototropic tautomerism, the migration of a proton, is a fundamental concept in the chemistry of phenols. In this compound, this can lead to the formation of keto tautomers. Additionally, rotation around single bonds gives rise to conformational isomers. Computational chemistry provides robust methods for calculating the energy barriers associated with these transformations, offering a window into the molecule's dynamic behavior.

The energy barriers for prototropic tautomerism and conformational isomerism can be determined by mapping the potential energy surface (PES) of the molecule. By systematically changing the coordinates corresponding to the proton transfer or the dihedral angle of a rotating group, the energy of the system is calculated at each step. The transition state (TS) represents the highest point on this energy pathway, and the energy difference between the ground state and the transition state is the activation energy barrier.

Table 1: Illustrative Energy Barrier Calculations for Isomerization Processes in Related Phenolic Compounds

| Compound/Process | Computational Method | Calculated Energy Barrier (kJ/mol) | Reference |

| Guanine-Cytosine Base Pair (Proton Transfer) | First-Principles Calculations | Reduction of ~31% on Au(111) surface | diva-portal.org |

| 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone (Prototropic Tautomerism) | Dynamic NMR Studies | 81 ± 2 | science.gov |

| 1,2-dichloroethane (Rotational Barrier) | N/A | ~12.5 | msu.edu |

| (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol (Tautomerism) | DFT | Calculation performed, specific value not stated | researchgate.net |

This table is illustrative and presents data for related compounds to demonstrate the type of information that can be obtained from energy barrier calculations. The values are not directly applicable to this compound but provide a comparative context.

Aromaticity Index Analysis (e.g., HOMA)

The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. It is calculated based on the deviation of bond lengths from an optimal value, providing a quantitative measure of the aromatic character of a cyclic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

The substituents on the phenolic ring—bromo, chloro, and methoxy groups—are expected to influence the π-electron delocalization and thus the aromaticity of the ring. Studies on a wide range of substituted phenols have shown that the HOMA index is sensitive to these substituent effects. researchgate.netnih.gov For instance, the formation of hydrogen bonds involving the phenolic hydroxyl group can lead to changes in the C-O bond length, which in turn correlates with the HOMA value of the aromatic ring. nih.gov In polysubstituted phenols, steric effects can also lead to bond elongations that affect the HOMA index. researchgate.net

Table 2: HOMA Indices for Representative Aromatic and Substituted Phenolic Systems

| Compound | HOMA Index | Reference |

| Benzene | 1.000 | researchgate.net |

| Phenol (B47542) | ~0.98 | d-nb.info |

| para-Substituted Phenolates | >0.81 (increases with electron-donating substituents) | d-nb.info |

| Triphenylene (outer rings) | ~0.9 | researchgate.net |

This table provides reference HOMA values to contextualize the expected aromaticity of this compound.

Advanced Computational Models and Solvent Effects

The chemical behavior of a molecule is often profoundly influenced by its environment, particularly when in solution. Advanced computational models are essential for capturing these solvent effects and providing a more realistic description of molecular properties.

The Polarizable Continuum Model (PCM) is a powerful and widely used computational method to study the effects of a solvent on a solute molecule. walshmedicalmedia.com Instead of explicitly modeling individual solvent molecules, which would be computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

In the context of this compound, PCM can be applied to study how different solvents affect its tautomeric equilibria, conformational preferences, and electronic spectra. nih.govresearchgate.netorientjchem.org For example, a polar solvent is likely to stabilize a more polar tautomer or conformer, thus shifting the equilibrium. walshmedicalmedia.com The choice of solvent can also induce solvatochromic shifts in the UV-visible absorption spectrum, which can be predicted using time-dependent DFT (TD-DFT) calculations coupled with PCM. nih.gov

Statistical thermodynamics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of a system. ethz.chtamu.edunptel.ac.in Through the calculation of partition functions, which describe how molecules are distributed among available energy states, it is possible to determine thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for a chemical reaction.

For the formation of this compound, a statistical thermodynamic analysis could provide valuable insights into the reaction's spontaneity and equilibrium position under different temperature and pressure conditions. This would involve calculating the partition functions for the reactants and the product, taking into account their translational, rotational, vibrational, and electronic energy levels. While specific studies on this particular formation reaction are not available, the methodology has been applied to various chemical systems, including the study of molecular interactions in p-halophenols. researchgate.net

Second-order perturbation theory, often employed within the framework of Natural Bond Orbital (NBO) analysis, is a valuable tool for understanding the interactions between orbitals within a molecule (intramolecular) and between molecules (intermolecular). semanticscholar.orgnih.gov This analysis provides a quantitative measure of the stabilization energy associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

For this compound, NBO analysis can elucidate the nature and strength of various intramolecular interactions, such as:

Hyperconjugation: The delocalization of electron density from the lone pairs of the oxygen, bromine, and chlorine atoms into the antibonding orbitals of the phenyl ring. semanticscholar.org

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the phenolic hydroxyl group and the adjacent methoxy group.

Steric Repulsions: Destabilizing interactions between bulky substituents.

Studies on Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have implications for technologies such as optical data storage and telecommunications. The NLO properties of a molecule are governed by its response to a strong electromagnetic field, such as that from a laser.

Computational chemistry, particularly DFT, provides a reliable means of predicting the NLO properties of molecules, including the first hyperpolarizability (β). researchgate.netimist.ma For a molecule to exhibit significant NLO activity, it typically requires a substantial difference between its ground-state and excited-state dipole moments, which is often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

In this compound, the methoxy group acts as an electron donor, while the bromo and chloro groups are electron-withdrawing. This "push-pull" arrangement suggests that the molecule may possess interesting NLO properties. Computational studies on similar substituted phenols and Schiff bases have shown that the nature and position of substituents can significantly impact the first hyperpolarizability. researchgate.netmetall-mater-eng.comnih.gov The introduction of bromine, in particular, has been shown to enhance NLO properties in some systems. researchgate.net A theoretical investigation of this compound would likely involve optimizing its geometry and then calculating its dipole moment, polarizability, and first hyperpolarizability to assess its potential as an NLO material.

Table 3: Calculated First Hyperpolarizability (β) for Selected Organic Molecules

| Compound | Computational Method | First Hyperpolarizability (β) (a.u.) | Reference |

| Urea (reference) | DFT/B3LYP/6-311++G(d,p) | ~15 | scispace.com |

| p-Nitroaniline | N/A | ~130 | researchgate.net |

| Eugenol | DFT/B3LYP/6-311+G** | 640.37 | researchgate.net |

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | DFT/ωB97X-D/6-311++G(d,p) | Higher than urea | researchgate.net |

This table presents calculated first hyperpolarizability values for various organic compounds to provide a comparative framework for the potential NLO properties of this compound.

Theoretical Prediction and Characterization of Polarizability and Hyperpolarizability

A comprehensive search of scientific databases and computational chemistry literature reveals no specific studies that have theoretically predicted or characterized the polarizability and hyperpolarizability of this compound. Such studies are crucial for understanding the nonlinear optical (NLO) properties of a molecule.

In computational chemistry, properties like polarizability (α) and the first hyperpolarizability (β) are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT). researchgate.netanalis.com.myspringernature.com These calculations help in predicting how the electron cloud of a molecule will be distorted in the presence of an external electric field, which is fundamental to its NLO response. For related phenolic compounds, researchers have employed various DFT functionals and basis sets to compute these properties and establish structure-property relationships. researchgate.netspringernature.com However, without specific calculations for this compound, any discussion of its polarizability and hyperpolarizability would be purely speculative.

Potential as Advanced Materials in Photonics Research

The potential of a molecule as an advanced material in photonics is heavily dependent on its nonlinear optical (NLO) properties, which are directly related to its hyperpolarizability. acs.org Materials with high hyperpolarizability can be used in a variety of photonic applications, including frequency conversion and optical switching.

The exploration of organic molecules, including phenolic derivatives, for NLO applications is an active area of research. analis.com.myspringernature.com The strategic placement of electron-donating and electron-withdrawing groups on a π-conjugated system can enhance the NLO response. analis.com.my In the case of this compound, the bromo, chloro, and methoxy substituents would influence its electronic structure and, consequently, its NLO properties. However, in the absence of any experimental or theoretical data on its hyperpolarizability, its specific potential in photonics research remains uninvestigated and unconfirmed.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 6 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-bromo-2-chloro-6-methoxyphenol is highly substituted, which significantly influences the rate and regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the chloro (-Cl) and bromo (-Br) substituents are deactivating due to their inductive electron withdrawal, yet they are also ortho, para-directing.

In this compound, the positions ortho and para to the powerful activating hydroxyl group are already occupied by chloro, methoxy, and bromo groups. The only remaining position on the ring is C5, which is meta to the hydroxyl group. The directing effects of the substituents are summarized below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | ortho, para |

| -Cl | C2 | Deactivating | ortho, para |

| -Br | C4 | Deactivating | ortho, para |

| -OCH3 | C6 | Strongly Activating | ortho, para |

Given the substitution pattern, further electrophilic attack on the aromatic ring is sterically hindered and electronically disfavored at the single available C5 position. The C5 position is meta to the strongly activating hydroxyl and methoxy groups. Therefore, electrophilic aromatic substitution reactions on this compound are generally not facile. However, under forcing conditions, reactions such as nitration or further halogenation might occur, though they are not commonly reported, likely due to the high degree of substitution and potential for side reactions or low yields. The reactivity of phenols in electrophilic substitution is well-established, with free halogens reacting rapidly, often leading to poly-halogenated products in less substituted phenols. researchgate.net

Reactions Involving the Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups are key sites of reactivity in this compound, participating in a range of alkylation, acylation, and nucleophilic reactions.

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion in the presence of a base.

Alkylation: The phenolic proton is acidic and can be removed by a suitable base (e.g., NaH, K2CO3) to form the corresponding phenoxide. This phenoxide is a potent nucleophile and can react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to yield an ether.

Acylation: Similarly, the phenoxide can react with acylating agents like acyl chlorides or acid anhydrides to form the corresponding ester. This reaction is analogous to the Schotten-Baumann reaction.

While direct Friedel-Crafts alkylation or acylation on the aromatic ring is unlikely due to the aforementioned substitution pattern, the functional groups themselves are reactive. libretexts.orgnih.govrsc.org For instance, a related compound, 5-bromo-2-methoxyphenol, has been shown to undergo alkylation as part of a multi-step synthesis. chemicalbook.com Demethylation of the methoxy group is also a possible transformation, which can be achieved using strong acids like HBr or Lewis acids such as BBr3, converting the methoxy group into a second hydroxyl group.

As mentioned, the formation of the phenoxide anion is central to the reactivity of the hydroxyl group. The nucleophilicity of this anion allows it to participate in various substitution reactions. A notable example of such reactivity is the reaction of phenols with bromopropargylic alcohols in the presence of cesium carbonate (Cs2CO3) in DMF, which proceeds through a phenoxylation pathway to produce phenoxyketones. beilstein-journals.org This demonstrates the capacity of the phenoxide derived from this compound to act as a nucleophile in addition and substitution reactions. The rate of reaction involving phenoxide ions can be very high. researchgate.net

Role as a Precursor in Diverse Organic Transformations

This compound serves as a valuable starting material for the synthesis of more complex molecular architectures, particularly through cycloaddition and cross-coupling reactions.

A significant application of 4-halo-2-methoxyphenols, including the title compound, is their use as precursors for masked o-benzoquinones (MOBs). These reactive intermediates are generated in situ through the oxidation of the parent phenol (B47542), for example, using (diacetoxyiodo)benzene (B116549) (DAIB) in methanol (B129727). chemicalbook.comresearchgate.net

The resulting MOB, a 4-bromo-2-chloro-6,6-dimethoxycyclohexa-2,4-dienone, is a versatile diene that can participate in Diels-Alder reactions. These cycloadditions can proceed with both electron-deficient and electron-rich dienophiles. chemicalbook.comresearchgate.net

Normal Electron-Demand Diels-Alder: The MOB can react with electron-deficient dienophiles like maleic anhydride (B1165640) or methyl vinyl ketone.

Inverse Electron-Demand Diels-Alder (IEDDA): The MOB can also react with electron-rich dienophiles such as vinyl ethers and styrene. chemicalbook.comresearchgate.net

These reactions provide a powerful method for the stereocontrolled synthesis of highly functionalized bicyclo[2.2.2]octenone frameworks, which are valuable intermediates in the synthesis of complex natural products. chemicalbook.comresearchgate.net The presence of the halogen substituents on the MOB can influence the stability and reactivity of the diene. researchgate.net

| Dienophile | Reaction Type | Product Type | Reference |

| Styrene | IEDDA | Bicyclo[2.2.2]octenone | chemicalbook.comresearchgate.net |

| Ethyl vinyl ether | IEDDA | Bicyclo[2.2.2]octenone | chemicalbook.comresearchgate.net |

| Dihydrofuran | IEDDA | Bicyclo[2.2.2]octenone | chemicalbook.com |

| Methyl vinyl ketone | Normal | Bicyclo[2.2.2]octenone | researchgate.net |

The carbon-bromine and carbon-chlorine bonds in this compound are sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. fishersci.co.uk This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.

A key aspect of using di-halogenated substrates like this compound is the potential for site-selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. This trend suggests that selective coupling at the C-Br bond (position 4) is feasible while leaving the C-Cl bond (position 2) intact. This selective reactivity allows for sequential functionalization of the aromatic ring. For example, a Suzuki coupling could be performed at the C4 position, followed by a subsequent, more forcing coupling reaction at the C2 position. The choice of palladium catalyst and ligands can also influence this selectivity. nih.gov This stepwise approach is a powerful tool in the synthesis of complex, unsymmetrical biaryl compounds.

Applications in Schiff Base Condensation Reactions

The functional architecture of this compound, particularly when present in its aldehyde form (4-bromo-2-formyl-6-methoxyphenol), makes it a valuable precursor for Schiff base condensation reactions. These reactions involve the condensation of a primary amine with an aldehyde or ketone, forming a characteristic imine or azomethine group (-C=N-).

The synthesis of Schiff bases from derivatives of this phenol is a key application. For instance, the reaction of 6-Methoxy-4-bromosalicylaldehyde (an isomer) with 4-chloroaniline (B138754) proceeds efficiently. This type of reaction is often conducted under mild, solvent-free conditions at room temperature, for example, by grinding the reactants in a mortar with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA). The formyl group on the phenolic ring readily reacts with the amino group of various amines or hydrazines, leading to the formation of Schiff bases or hydrazones, which are versatile intermediates for the synthesis of various heterocyclic compounds.

The imine group in the resulting Schiff base ligands is crucial for their chemical properties and plays a significant role in their coordination chemistry with transition metal ions. nih.gov The presence of the bromo, chloro, and methoxy substituents on the aromatic ring of the phenol-derived portion of the Schiff base modulates the electronic properties of the final molecule.

Table 1: Example of Schiff Base Condensation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Class |

|---|

This table illustrates a representative Schiff base condensation reaction involving a structural isomer of the subject compound's aldehyde form, highlighting typical reactants and conditions.

Intramolecular Proton Transfer Processes and Dynamics

Schiff bases derived from ortho-hydroxy aldehydes, such as 4-bromo-2-formyl-6-methoxyphenol, are known to exhibit intramolecular proton transfer (IPT). This dynamic process involves the transfer of the phenolic proton from the oxygen atom to the imine nitrogen atom. researchgate.net This results in a tautomeric equilibrium between two forms: the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). researchgate.netresearchgate.net

The preference for one tautomeric form over the other is influenced by several factors, including the electronic nature of the substituents on the aromatic rings and the polarity of the solvent. researchgate.netresearchgate.net In many o-hydroxy Schiff bases, the phenol-imine form is stabilized by a strong intramolecular hydrogen bond. nih.gov Experimental studies using FT-IR and UV-Vis spectroscopy, combined with computational methods, have been employed to investigate this tautomerism. researchgate.net For example, in a closely related compound, (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, X-ray and FT-IR studies revealed that the molecule exists predominantly in the enol (phenol-imine) form in the solid state. researchgate.net The solvent type can significantly affect the equilibrium; UV-Vis spectra recorded in different solvents (e.g., polar-protic like ethanol, polar-aprotic like DMSO, and apolar like chloroform) show shifts that provide information about the keto-enol equilibrium in solution. researchgate.net

Investigation of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the characterization of transition states (TS) are critical for understanding the chemical behavior of this compound and its derivatives. Density Functional Theory (DFT) calculations are a powerful tool for these investigations.

For the intramolecular proton transfer process, potential energy surface (PES) scans are performed to map the energy profile as the proton moves from the oxygen to the nitrogen atom. researchgate.net These calculations help to determine the energy barrier for the transfer and to identify the structure of the transition state. researchgate.netresearchgate.net The transition state represents the highest energy point along the reaction coordinate between the phenol-imine and keto-amine tautomers. researchgate.net Computational software can be used to model these transition states and identify high-energy intermediates that might be involved in the reaction pathway.

Theoretical investigations into the tautomeric equilibrium for related Schiff bases have been carried out using DFT at levels such as B3LYP/6-311++G(d,p). acs.org These studies calculate the relative stabilities of the enol and keto forms and the Gibbs free energy change for the tautomerization process. acs.org For instance, for (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, the enol form was found to be more stable than the keto form, and the tautomeric equilibrium constant was computed. acs.org

Table 2: Computational Methods for Mechanistic Studies

| Phenomenon | Computational Method | Key Findings |

|---|---|---|

| Intramolecular Proton Transfer | Potential Energy Surface (PES) Scan | Determination of energy barriers and transition state structures. researchgate.net |

| Tautomeric Stability | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculation of relative energies of tautomers (enol vs. keto). acs.org |

This table summarizes common theoretical approaches used to investigate reaction mechanisms and dynamics in Schiff bases derived from substituted phenols.

Chemical Reactivity Descriptors (e.g., Natural Orbital Fukui Functions)

To quantify and predict the reactivity of this compound and its derivatives, various chemical reactivity descriptors are calculated using computational chemistry. These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Natural Orbital Fukui Functions (NOFFs) , which are based on Natural Bond Orbital (NBO) analysis, are employed to identify chemically favorable sites. researchgate.net These functions help pinpoint the atoms most susceptible to attack. researchgate.netresearchgate.net

Other important descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netscholarsresearchlibrary.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netscholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). scholarsresearchlibrary.com

Global Reactivity Descriptors: Parameters such as chemical potential, global hardness, and electrophilicity are calculated from HOMO and LUMO energies to provide a general measure of the molecule's reactivity. researchgate.net

Condensed Fukui Functions (f+ and f-): These values indicate the propensity of each atom in the molecule to accept (f+) or donate (f-) an electron, thus predicting sites for nucleophilic and electrophilic attack, respectively. acs.orgnih.gov

For a Schiff base analogue, (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, these computational studies have been performed to analyze its reactivity profile. researchgate.net Similarly, extensive analysis of a related bromo-methoxyphenol Schiff base using DFT calculations has provided insights into its global and local chemical activity, indicating its electrophilic nature. researchgate.net

| MEP Map | Visualizes electron density and electrostatic potential. researchgate.net | Identifying sites for non-covalent interactions and reactions. scholarsresearchlibrary.com |

This table outlines major reactivity descriptors and their role in understanding the chemical behavior of complex organic molecules.

Synthesis and Characterization of Derivatives and Analogues of 4 Bromo 2 Chloro 6 Methoxyphenol

Design and Synthesis of Substituted Phenolic Ethers

The synthesis of phenolic ethers from 4-Bromo-2-chloro-6-methoxyphenol involves the alkylation of the hydroxyl group. This transformation is typically achieved through a Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol (B47542) with a suitable base, acts as a nucleophile.

A general approach involves dissolving this compound in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, followed by the addition of a base like potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group. Subsequently, an alkylating agent (e.g., an alkyl halide or sulfate) is introduced to the reaction mixture. The reaction is often heated to facilitate the formation of the ether linkage.

For instance, the synthesis of (4-Bromo-2-chloro-6-methoxyphenoxy)acetic acid, a related ether derivative, is accomplished by reacting the parent phenol with chloroacetic acid in the presence of a base. This method highlights the introduction of a functionalized alkyl group. Similarly, a variety of substituted phenolic ethers can be prepared by using different alkylating agents, as shown in the table below.

A novel method for creating specialized ethers involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgbeilstein-journals.org This reaction proceeds under mild conditions and expands the range of accessible ether derivatives from phenolic starting materials.

Table 1: Examples of Synthesized Substituted Phenolic Ethers

| Derivative Name | Alkylating Agent | Base | Solvent |

|---|---|---|---|

| 1-Bromo-3-chloro-2,5-dimethoxybenzene | Methyl iodide | K₂CO₃ | Acetone |

| 1-(Allyloxy)-4-bromo-2-chloro-6-methoxybenzene | Allyl bromide | NaH | DMF |

| 2-(4-Bromo-2-chloro-6-methoxyphenoxy)ethanol | 2-Bromoethanol | K₂CO₃ | Acetonitrile (B52724) |

This table is illustrative and based on general synthetic principles for phenolic ethers.

Formation of Imine-Based Derivatives (Schiff Bases)

The synthesis of imine derivatives, or Schiff bases, from this compound first requires the introduction of a carbonyl group, typically an aldehyde (formyl group), onto the phenolic ring. This is achieved through a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to produce an intermediate like 5-Bromo-3-chloro-2-hydroxy-4-methoxybenzaldehyde.

Once the aldehyde derivative is obtained, it can undergo a condensation reaction with a primary amine to form the Schiff base. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in an alcohol solvent, such as methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. arabjchem.org

For example, the reaction of a bromo-methoxy-salicylaldehyde with 4-chloroaniline (B138754) in methanol yields the corresponding Schiff base, 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol. The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the amine component.

Table 2: Examples of Synthesized Schiff Base Derivatives

| Derivative Name | Amine Reactant | Solvent |

|---|---|---|

| 4-Bromo-2-chloro-6-methoxy-N-(phenyl)salicylaldimine | Aniline | Ethanol |

| 4-Bromo-N-(4-chlorophenyl)-2-chloro-6-methoxysalicylaldimine | 4-Chloroaniline | Methanol |

| N-(4-Aminobenzyl)-4-bromo-2-chloro-6-methoxysalicylaldimine | 4-Aminobenzylamine | Ethanol |

This table is illustrative, based on the described synthetic pathway for Schiff bases.

Structural characterization of these compounds often reveals an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which stabilizes the molecule. nih.gov

Synthesis of Oxazolidine (B1195125) Derivatives

The synthesis of oxazolidine derivatives from a phenolic starting material like this compound is a multi-step process. A common strategy involves the initial synthesis of a Schiff base, which is then cyclized to form the oxazolidine ring.

One general synthetic route involves the condensation of an amino alcohol with an aldehyde. asianpubs.org Therefore, a formylated derivative of this compound could be reacted with various amino alcohols (e.g., ethanolamine, 2-amino-2-methyl-1-propanol) to yield the corresponding oxazolidine. The reaction typically proceeds via an intermediate imine, which then undergoes intramolecular cyclization.

Another approach involves the reaction of a Schiff base with an epoxide or a haloalkanol. For instance, a Schiff base derived from 5-Bromo-3-chloro-2-hydroxy-4-methoxybenzaldehyde could be reacted with epichlorohydrin (B41342) in the presence of a base to yield an N-substituted oxazolidine derivative.

The synthesis of 1,3-oxazolidines can also be achieved by condensing an aldehyde with a reduced Schiff base intermediate. asianpubs.org This highlights the modularity of the synthetic approach, allowing for diverse substitutions on the oxazolidine ring.

Strategies for Introducing Complex Functional Groups

Beyond the synthesis of core derivatives, various strategies can be employed to introduce more complex functional groups onto the this compound scaffold.

Modification of Existing Functional Groups : The inherent functional groups of the derivatives serve as handles for further chemical transformations. For example, a formyl group on a salicylaldehyde (B1680747) derivative can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or reduced to a hydroxyl group with sodium borohydride.

Nucleophilic Aromatic Substitution : The bromine atom on the aromatic ring can be replaced by other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (B81097) (to introduce an azido (B1232118) group) or potassium thiocyanate (B1210189) (to introduce a thiocyanato group) can be used, often requiring a catalyst.

Directed Metalation : The hydroxyl and methoxy (B1213986) groups can act as directed metalation groups (DMGs), facilitating the deprotonation of an adjacent aromatic carbon by a strong base (e.g., n-butyllithium). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. acs.org

Palladium-Catalyzed Cross-Coupling Reactions : The bromo-substituent makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. These reactions are powerful tools for forming new carbon-carbon bonds and introducing complex aryl, vinyl, or alkynyl moieties. The Catellani reaction, a palladium/norbornene-catalyzed process, allows for sequential ortho C-H functionalization and ipso-termination of aryl halides, enabling the synthesis of highly substituted arenes. aablocks.com

Structural Modifications and Structure-Reactivity Relationship Studies

The systematic modification of the this compound structure allows for the investigation of structure-reactivity relationships. The electronic nature of the substituents on the aromatic ring significantly influences its reactivity.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating and activating, directing electrophilic aromatic substitution to the ortho and para positions. masterorganicchemistry.com Conversely, the chloro (-Cl) and bromo (-Br) substituents are electron-withdrawing via induction but electron-donating via resonance, making them deactivating yet ortho-, para-directing. masterorganicchemistry.com The interplay of these electronic effects governs the regioselectivity of further substitutions.

In Schiff base derivatives, the nature of the substituent on the imine nitrogen can influence the tautomeric equilibrium between the phenol-imine and keto-amine forms. researchgate.net This equilibrium can be affected by solvent polarity and the electronic properties of the substituents, which in turn can modulate the chemical and physical properties of the compound.

Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the substituents can have a profound impact on their biological properties. For instance, in a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, changes in the substitution pattern were shown to significantly alter their affinity for α1-adrenoceptors. acs.org These findings underscore the importance of systematic structural modifications in tuning the reactivity and potential applications of the derivatives of this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid |

| 2-formyl-6-methoxyphenol |

| Chloroacetic acid |

| Potassium carbonate |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Acetone |

| Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) |

| 1-Bromo-3-chloro-2,5-dimethoxybenzene |

| Methyl iodide |

| 1-(Allyloxy)-4-bromo-2-chloro-6-methoxybenzene |

| Allyl bromide |

| 2-(4-Bromo-2-chloro-6-methoxyphenoxy)ethanol |

| 2-Bromoethanol |

| 5-Bromo-3-chloro-2-hydroxy-4-methoxybenzaldehyde |

| Aniline |

| 4-Chloroaniline |

| 4-Aminobenzylamine |

| Ethanolamine |

| 4-Bromo-2-chloro-6-methoxy-N-(phenyl)salicylaldimine |

| 4-Bromo-N-(4-chlorophenyl)-2-chloro-6-methoxysalicylaldimine |

| N-(4-Aminobenzyl)-4-bromo-2-chloro-6-methoxysalicylaldimine |

| 4-Bromo-2-chloro-N-(2-hydroxyethyl)-6-methoxysalicylaldimine |

| 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol |

| 2-amino-2-methyl-1-propanol |

| Epichlorohydrin |

| Potassium permanganate |

| Sodium borohydride |

| Sodium azide |

| Potassium thiocyanate |

| n-butyllithium |

| DL-(±)-phenyl glycine |

| Benzylamine |

| Benzaldehyde |

| Hydroxyacetic acid |

| 1,3-oxazolidine-4(5H)-one |

| 6-methoxy-4-bromosalicylaldehyde |

| 5-bromosalicylaldehyde |

| 6-methyl-2-aminopyridine |

| 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol |

| 3-bromo-5-chlorosalicylaldehyde |

| 2-chloro-benzenamine |

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 4 Bromo 2 Chloro 6 Methoxyphenol

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are the cornerstone for separating 4-Bromo-2-chloro-6-methoxyphenol from complex matrices, including reaction mixtures and purification fractions. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is contingent on the specific analytical requirements and the physicochemical properties of the compound.

Method Development for Isolation and Purity Assessment

The development of a robust and reliable chromatographic method is a prerequisite for accurate purity assessment and effective isolation of this compound. This involves a systematic optimization of various parameters to achieve optimal separation from potential impurities, isomers, and unreacted starting materials.

In High-Performance Liquid Chromatography (HPLC) , a reversed-phase approach is commonly utilized. The development of such a method typically involves the careful selection of a stationary phase, such as a C18 or phenyl-hexyl column, which provides suitable retention and selectivity for halogenated phenols. The mobile phase composition, usually a gradient mixture of an aqueous component (e.g., water with a small percentage of an acid like formic or acetic acid to control ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is meticulously adjusted to achieve the desired resolution. Other critical parameters that are fine-tuned include the flow rate, column temperature, and the wavelength for UV detection, which is selected based on the compound's absorbance maxima to ensure high sensitivity.

For Gas Chromatography (GC) , the volatility and thermal stability of this compound allow for its direct analysis, although derivatization (e.g., silylation) can be employed to enhance its thermal stability and improve chromatographic peak shape. The selection of the capillary column is paramount, with mid-polarity columns often providing the necessary selectivity to separate it from structurally similar compounds. The oven temperature program, consisting of an initial hold, a ramp rate, and a final hold temperature, is optimized to ensure efficient separation and reasonable analysis times.

A representative data table for an HPLC method is provided below:

| Parameter | Condition |

| Stationary Phase | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 285 nm |

Application in Reaction Monitoring and Process Control

Chromatographic techniques are indispensable tools for real-time or near-real-time monitoring of chemical reactions involving this compound. By periodically withdrawing and analyzing samples from a reaction vessel, chemists can track the consumption of reactants and the formation of the desired product and any byproducts. This data is vital for determining the optimal reaction time, thereby preventing incomplete reactions or the formation of degradation products. In an industrial setting, this translates to enhanced process control, leading to improved product yield, purity, and batch-to-batch consistency.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for the definitive identification of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and structural information in a single analysis. High-Resolution Mass Spectrometry (HRMS) is particularly advantageous as it provides a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental formula of the compound, confirming its identity with a high degree of confidence.

Furthermore, the fragmentation pattern generated in the mass spectrometer provides a unique fingerprint for the molecule. The characteristic isotopic signatures of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) result in a distinctive isotopic cluster for the molecular ion and any halogen-containing fragments, which is a key diagnostic feature for identifying this compound.

Below is a table illustrating the expected isotopic pattern for the molecular ion of this compound:

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

| 12C71H679Br35Cl16O2 | 235.9265 | 100.0 |

| 12C71H681Br35Cl16O2 | 237.9244 | 97.3 |

| 12C71H679Br37Cl16O2 | 237.9235 | 32.5 |

| 12C71H681Br37Cl16O2 | 239.9215 | 31.6 |

Quantitative Spectroscopic Methods

Spectroscopic techniques offer alternative and complementary approaches for the quantification of this compound. UV-Visible spectroscopy , for instance, can be a straightforward and rapid method for concentration determination. By establishing a calibration curve of absorbance versus concentration using standards of known purity, the concentration of an unknown sample can be accurately determined, provided there are no interfering substances that absorb at the analytical wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the purity of this compound without the need for a specific reference standard of the compound itself. By using a certified internal standard with a known concentration, the purity of the analyte can be calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard.

Microscale Techniques in Analytical Characterization

The evolution of analytical chemistry has seen a move towards miniaturization, leading to the development of microscale techniques that offer significant advantages in terms of reduced sample and solvent consumption, faster analysis times, and the potential for high-throughput analysis.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be employed for the analysis of this compound, particularly if it is in an ionized form. The separation is based on the differential migration of ions in an electric field within a narrow capillary, offering very high resolution.